molecular formula C9H6FN3O2 B8706800 5-fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid

5-fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid

Cat. No. B8706800
M. Wt: 207.16 g/mol
InChI Key: HCYLTPJADJTYPX-UHFFFAOYSA-N
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Patent
US09156829B2

Procedure details

To a solution of 2H-1,2,3-triazole (CAS number 288-36-8; 4.0 g, 57.97 mmol) in DMF (14.0 ml) was added cesium carbonate (18.84 g, 57.97 mmol), trans-1-N,2-N-dimethylcyclohexane-1,2-diamine (0.510 g, 5.797 mmol), copper(I) iodide (0.276 g, 1.449 mmol) and 5-fluoro-2-iodobenzoic acid (CAS number 52548-63-7; 7.71 g, 28.98 mmol) at 0-10° C. The resulting reaction mixture was then heated with microwave irradiation at 125° C. for 15 hours with stirring. The reaction mass was poured into water and the product was extracted into ethyl acetate. The combined organic layers were washed with brine, dried over sodium sulfate and concentrated in vacuo. This was then purified by column chromatography (silica, 0-3% methanol/DCM) to obtain 5-fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid (Intermediate 8) (also commercially available CAS number 1186050-64-5) and crude 5-fluoro-2-(1H-1,2,3-triazol-1-yl)benzoic acid (Intermediate 9).
Quantity
4 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
18.84 g
Type
reactant
Reaction Step One
Quantity
0.51 g
Type
reactant
Reaction Step One
Quantity
7.71 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Name
copper(I) iodide
Quantity
0.276 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[NH:2][N:3]=[CH:4][CH:5]=1.C(=O)([O-])[O-].[Cs+].[Cs+].CN[C@@H]1CCCC[C@H]1NC.[F:22][C:23]1[CH:24]=[CH:25][C:26](I)=[C:27]([CH:31]=1)[C:28]([OH:30])=[O:29]>CN(C=O)C.[Cu]I.O>[F:22][C:23]1[CH:24]=[CH:25][C:26]([N:2]2[N:3]=[CH:4][CH:5]=[N:1]2)=[C:27]([CH:31]=1)[C:28]([OH:30])=[O:29].[F:22][C:23]1[CH:24]=[CH:25][C:26]([N:1]2[CH:5]=[CH:4][N:3]=[N:2]2)=[C:27]([CH:31]=1)[C:28]([OH:30])=[O:29] |f:1.2.3|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
N=1NN=CC1
Name
cesium carbonate
Quantity
18.84 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
0.51 g
Type
reactant
Smiles
CN[C@H]1[C@@H](CCCC1)NC
Name
Quantity
7.71 g
Type
reactant
Smiles
FC=1C=CC(=C(C(=O)O)C1)I
Name
Quantity
14 mL
Type
solvent
Smiles
CN(C)C=O
Name
copper(I) iodide
Quantity
0.276 g
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
EXTRACTION
Type
EXTRACTION
Details
the product was extracted into ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
This was then purified by column chromatography (silica, 0-3% methanol/DCM)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC(=C(C(=O)O)C1)N1N=CC=N1
Name
Type
product
Smiles
FC=1C=CC(=C(C(=O)O)C1)N1N=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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